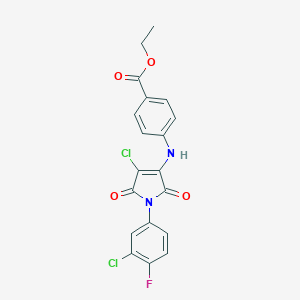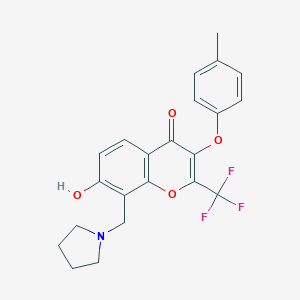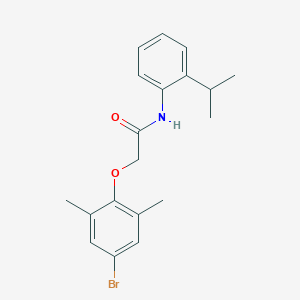
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is a yellowish powder that is soluble in organic solvents such as ethanol and acetone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and cosmetics.
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been studied for its potential use in the treatment of skin disorders such as acne and eczema.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in lab experiments include its low toxicity and high solubility in organic solvents. However, its limited availability and high cost can be a limitation.
Zukünftige Richtungen
There are several future directions for the study of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one. One potential direction is the development of novel synthetic methods for the production of this compound. Another direction is the study of its potential applications in agriculture, such as its use as a natural pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in medicine.
Synthesemethoden
The synthesis of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can be achieved through several methods. One of the most common methods involves the reaction of 4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 7-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H16O4 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
3-(4-methylphenoxy)-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-3-10-21-15-8-9-16-17(11-15)22-12-18(19(16)20)23-14-6-4-13(2)5-7-14/h3-9,11-12H,1,10H2,2H3 |
InChI-Schlüssel |
ILRTXBBZKAVHKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)

![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
